molecular formula C18H26O3 B1326223 Ethyl 8-(4-ethylphenyl)-8-oxooctanoate CAS No. 898778-32-0

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate

Cat. No.: B1326223
CAS No.: 898778-32-0
M. Wt: 290.4 g/mol
InChI Key: GLJQDLOUBWZMFD-UHFFFAOYSA-N
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Description

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the eighth carbon of an octanoate chain, which also bears a 4-ethylphenyl group and a keto group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-ethylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-ethylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The keto group in the compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of 8-(4-ethylphenyl)-8-hydroxyoctanoate.

    Substitution: Formation of nitro derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 8-(4-ethylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-ethylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The keto group can participate in redox reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

  • Ethyl 8-(4-methylphenyl)-8-oxooctanoate
  • Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
  • Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate

Comparison: Ethyl 8-(4-ethylphenyl)-8-oxooctanoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs with different alkyl groups, it may exhibit different solubility, boiling points, and reactivity in substitution reactions. The specific positioning of the ethyl group can also affect the compound’s interaction with biological targets, potentially leading to different biological activities.

Properties

IUPAC Name

ethyl 8-(4-ethylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-15-11-13-16(14-12-15)17(19)9-7-5-6-8-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJQDLOUBWZMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645759
Record name Ethyl 8-(4-ethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-32-0
Record name Ethyl 4-ethyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-ethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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